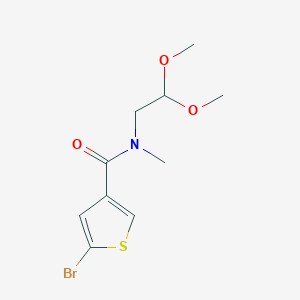
5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound is characterized by the presence of a bromine atom, a dimethoxyethyl group, and a methyl group attached to the thiophene ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide typically involves the bromination of a thiophene precursor followed by the introduction of the dimethoxyethyl and methyl groups. One common synthetic route is as follows:
Bromination: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Dimethoxyethylation: The brominated thiophene is then reacted with 2,2-dimethoxyethanol in the presence of a base such as sodium hydride to introduce the dimethoxyethyl group.
Methylation: Finally, the compound is methylated using methyl iodide and a base like potassium carbonate to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the carbonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (dimethylformamide, tetrahydrofuran).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: De-brominated thiophene derivatives and reduced carbonyl compounds.
Scientific Research Applications
5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the dimethoxyethyl group can influence the compound’s binding affinity and selectivity towards its targets. The thiophene ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-(2,2-dimethoxyethyl)-2-pyrimidinamine: Similar in structure but with a pyrimidine ring instead of a thiophene ring.
5-Bromo-2-methylthiophene: Lacks the dimethoxyethyl group and the carboxamide functionality.
N-(2,2-Dimethoxyethyl)-N-methylthiophene-3-carboxamide: Lacks the bromine atom.
Uniqueness
5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide is unique due to the combination of the bromine atom, dimethoxyethyl group, and carboxamide functionality on the thiophene ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H14BrNO3S |
|---|---|
Molecular Weight |
308.19 g/mol |
IUPAC Name |
5-bromo-N-(2,2-dimethoxyethyl)-N-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C10H14BrNO3S/c1-12(5-9(14-2)15-3)10(13)7-4-8(11)16-6-7/h4,6,9H,5H2,1-3H3 |
InChI Key |
XAOJMKKCLXLLIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(OC)OC)C(=O)C1=CSC(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


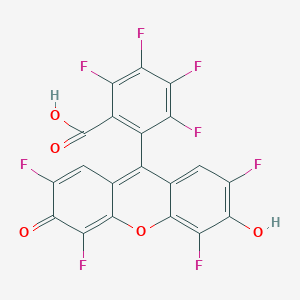
![tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate](/img/structure/B13342482.png)
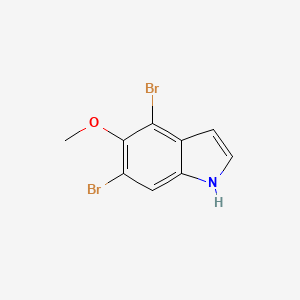
![7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one](/img/structure/B13342490.png)
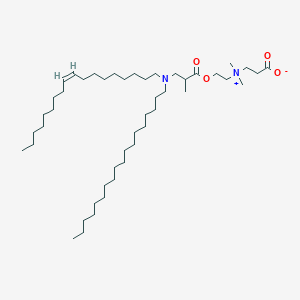
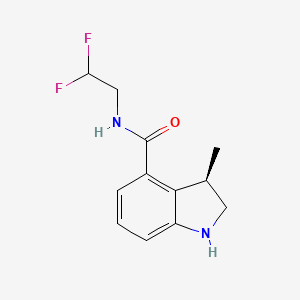
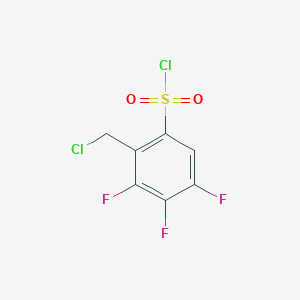
![2-(2-Methylene-2,3,4,6-tetrahydro-5H-imidazo[4,5-d]thiazol-5-ylidene)acetic acid](/img/structure/B13342516.png)
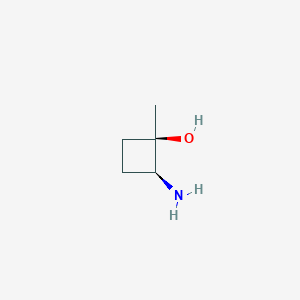
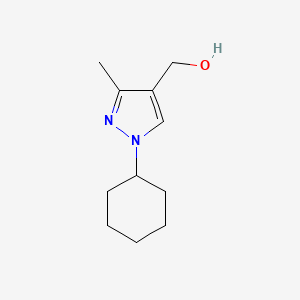
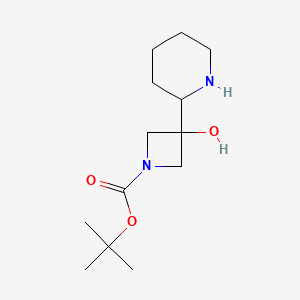
![1-(4-Hydroxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B13342545.png)
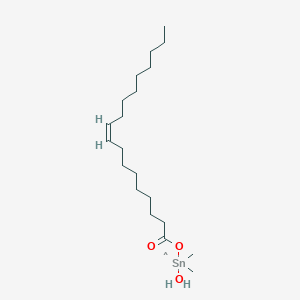
![5-Fluoro-N-(3-methoxyphenyl)benzo[d]thiazol-2-amine](/img/structure/B13342554.png)
